![molecular formula C14H14ClNO3 B2526923 N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide CAS No. 2034456-18-1](/img/structure/B2526923.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the furan family of compounds and has been studied extensively due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
The furan-2-carboxamide scaffold has been explored for its antibacterial potential. Researchers have synthesized analogues containing this moiety and evaluated their efficacy against bacterial strains. Further investigations into the mechanism of action and structure-activity relationships are ongoing .
Anti-Inflammatory Properties
Furan-2-carboxamide derivatives may possess anti-inflammatory effects. These compounds could modulate immune responses and potentially find applications in managing inflammatory conditions. Researchers are keen on elucidating their precise mechanisms and optimizing their activity .
Plant Growth Regulation
Indole derivatives, including furan-2-carboxamide analogues, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan degradation. Investigating the impact of furan-2-carboxamide derivatives on plant physiology and growth could yield interesting insights .
Mechanism of Action
Target of Action
The primary target of N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide is the Nav1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials, particularly in neurons .
Mode of Action
N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide acts as a selective blocker of the Nav1.8 sodium channel . By blocking this channel, the compound inhibits the flow of sodium ions into the neurons, which in turn reduces the ability of these neurons to generate and conduct action potentials . This results in a decrease in neuronal activity, particularly in neurons involved in the transmission of pain signals .
Biochemical Pathways
It is known that the nav18 sodium channel plays a key role in the transmission of pain signals in the peripheral nervous system . Therefore, by blocking this channel, N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide may affect the biochemical pathways involved in pain perception.
Result of Action
The primary result of the action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide is a reduction in pain perception . By blocking the Nav1.8 sodium channel, the compound reduces the activity of neurons involved in the transmission of pain signals, leading to a decrease in the perception of pain .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-4-1-3-10(9-11)12(17)6-7-16-14(18)13-5-2-8-19-13/h1-5,8-9,12,17H,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCIXKUMZYVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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